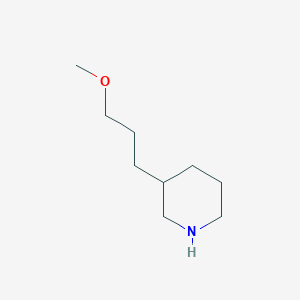

3-(3-Methoxypropyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methoxypropyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-11-7-3-5-9-4-2-6-10-8-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJZPRJBARPLQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405720 | |

| Record name | 3-(3-methoxypropyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868067-67-8 | |

| Record name | 3-(3-methoxypropyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3 Methoxypropyl Piperidine and Its Analogs

Retrosynthetic Analysis and Key Disconnection Strategies

Alternatively, a disconnection can be made within the piperidine (B6355638) ring itself, suggesting a ring-closing strategy from an acyclic precursor. This precursor would already contain the necessary carbon and nitrogen atoms, as well as the 3-methoxypropyl moiety or a precursor to it. This strategy is often employed in classical total synthesis approaches. A formal sp³–sp³ retrosynthetic disconnection offers an efficient approach for introducing (cyclo)alkyl substituents at various positions of the piperidine ring through a two-step reaction sequence. researchgate.net

Classical Total Synthesis Approaches to the Piperidine Core

Classical methods for constructing the piperidine skeleton remain fundamental in organic synthesis. These approaches often involve the formation of the heterocyclic ring as a key step, followed by functionalization.

Ring-Closing Reactions for Piperidine Formation (e.g., Pictet-Spengler, Dieckmann Condensation Derivatives)

The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydroisoquinoline and, by extension, piperidine-containing fused systems. nih.govebrary.netwikipedia.orgresearchgate.netthermofisher.com This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst. wikipedia.org While traditionally used for creating fused aromatic systems, modifications of this reaction can be envisioned for the synthesis of piperidine rings.

The Dieckmann condensation is another classical ring-closing reaction that is particularly useful for forming five- and six-membered rings. wikipedia.orgorganic-chemistry.orgchemistrysteps.comyoutube.com This intramolecular condensation of a diester in the presence of a base yields a β-keto ester, which can then be further manipulated to produce the desired piperidine derivative. wikipedia.orgorganic-chemistry.orgchemistrysteps.comyoutube.com A flexible route to piperidine-2,4-diones, which can be precursors to substituted piperidines, has been developed using Dieckmann cyclization. core.ac.uk

| Reaction | Description | Typical Conditions |

| Pictet-Spengler | Cyclization of a β-arylethylamine with a carbonyl compound. | Acid catalyst (e.g., HCl, TFA), protic or aprotic solvent, often with heating. wikipedia.org |

| Dieckmann Condensation | Intramolecular condensation of a diester to form a cyclic β-keto ester. | Base (e.g., sodium alkoxide) in an alcoholic solvent. organic-chemistry.org |

Functionalization Strategies for the Piperidine Ring at C-3

Once the piperidine ring is formed, the introduction of a substituent at the C-3 position is a critical step. This can be challenging due to the electronic properties of the ring, where the C-3 position is deactivated towards certain reactions due to the inductive effect of the nitrogen atom. nih.gov Indirect methods, such as the cyclopropanation of a tetrahydropyridine followed by reductive ring-opening, have been successfully employed to achieve C-3 functionalization. nih.gov Additionally, ring expansion of prolinol derivatives can provide access to optically active 3-substituted piperidines. nih.gov Palladium-catalyzed C(sp³)–H arylation using a directing group at C-3 has also been shown to be an effective method for achieving regio- and stereoselective functionalization at the C-4 position, which could be adapted for C-3 functionalization with different directing groups. acs.org

Introduction of the Methoxypropyl Side Chain via Alkylation or Coupling Reactions

With a suitable functional group at the C-3 position of the piperidine ring, the 3-methoxypropyl side chain can be introduced. A common method is the alkylation of a C-3 nucleophile with a 3-methoxypropyl halide or a similar electrophile. Alternatively, if the C-3 position is functionalized with a leaving group, a nucleophilic substitution with a 3-methoxypropyl organometallic reagent can be employed.

For instance, the synthesis of N-(3-methoxypropyl)-4-aminopiperidine, a related compound, involves the reaction of 4-aminopiperidine with 3-methoxy-bromopropane. google.com A similar strategy could be adapted for the C-3 functionalization of piperidine.

Modern Catalytic Approaches for C-C and C-N Bond Formation

Modern synthetic chemistry has seen a surge in the use of transition-metal catalysis for the efficient formation of carbon-carbon and carbon-nitrogen bonds, offering milder reaction conditions and greater functional group tolerance compared to classical methods.

Transition-Metal Catalysis (e.g., Heck, Suzuki, Sonogashira Coupling Adaptations)

Transition-metal catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic rings. The Heck reaction, which couples an unsaturated halide with an alkene, can be adapted to introduce the 3-methoxypropyl side chain or a precursor to it. nih.govrsc.orgfao.org Palladium-catalyzed reductive Heck coupling has been utilized to construct highly substituted piperidine rings with good stereoselectivity. nih.govrsc.orgfao.org

The Suzuki coupling, which involves the reaction of an organoboron compound with a halide or triflate, is another versatile method for C-C bond formation. A piperidine ring functionalized with a halide at the C-3 position could be coupled with a 3-methoxypropylboronic acid or ester. One-pot sequential Suzuki–Miyaura coupling and hydrogenation have been used for the chemoselective synthesis of functionalized piperidines. nih.gov

While the Sonogashira coupling is primarily used for the formation of carbon-carbon triple bonds, its principles can be extended to create precursors for the desired side chain. For instance, a C-3 alkynylpiperidine could be synthesized and subsequently reduced and functionalized to yield the 3-methoxypropyl group.

| Coupling Reaction | Reactants | Catalyst |

| Heck Coupling | Unsaturated halide and an alkene | Palladium complex nih.govrsc.orgfao.orgnih.gov |

| Suzuki Coupling | Organoboron compound and a halide/triflate | Palladium complex |

| Sonogashira Coupling | Terminal alkyne and an aryl/vinyl halide | Palladium and Copper cocatalyst |

These modern catalytic methods offer a more direct and efficient means of functionalizing the piperidine ring, often with higher yields and better stereocontrol than traditional approaches. The choice of synthetic strategy will ultimately depend on the desired scale of the synthesis, the availability of starting materials, and the specific stereochemical requirements of the final product.

Organocatalysis in Stereoselective Synthesis of Piperidine Precursors

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds, offering a metal-free alternative for creating chiral piperidine precursors. These reactions often proceed through the formation of iminium or enamine intermediates, enabling highly stereoselective bond formations. One-pot multi-component reactions (MCRs) are particularly noteworthy in this context, as they allow for the rapid assembly of complex piperidine structures from simple starting materials.

For instance, the synthesis of highly functionalized piperidines can be achieved through MCRs catalyzed by various organocatalysts, such as 2,6-pyridinedicarboxylic acid or calix[n]arenes, often under environmentally benign conditions growingscience.com. These reactions typically involve the condensation of aldehydes, amines, and β-ketoesters. While not yet explicitly reported for 3-(3-methoxypropyl)piperidine, this strategy could be adapted by using an appropriate aldehyde precursor to introduce the 3-methoxypropyl side chain. The stereoselectivity of such reactions is controlled by the chiral organocatalyst, which directs the facial approach of the reactants. Proline and its derivatives are common catalysts in such transformations, facilitating Michael additions or Mannich reactions that are key steps in building the piperidine ring with controlled stereochemistry.

A general organocatalytic approach to substituted piperidines is outlined below:

Table 1: Representative Organocatalysts in Piperidine Synthesis| Catalyst Type | Reaction | Key Features | Potential Applicability |

|---|---|---|---|

| Proline Derivatives | Mannich Reaction | High enantioselectivity, mild conditions | Synthesis of chiral 3-amino piperidine precursors |

| Chiral Phosphoric Acids | aza-Michael Addition | Excellent stereocontrol, broad substrate scope | Intramolecular cyclization to form the piperidine ring |

| Thiourea-based Catalysts | Michael Addition | Activation of nitroalkenes, high enantiomeric excess | Creation of precursors with functional groups for further modification |

Biocatalysis for Enantioselective Transformations

Biocatalysis offers a highly selective and sustainable approach to synthesizing chiral molecules. Enzymes and whole-cell systems can perform enantioselective transformations with high precision, often under mild reaction conditions in aqueous media. For the synthesis of chiral piperidines, ketoreductases (KREDs), transaminases, and lipases are particularly relevant.

The enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine, a key precursor for many pharmaceuticals, has been successfully demonstrated using ketoreductase enzymes and baker's yeast derpharmachemica.com. This biocatalytic reduction of a prochiral ketone provides the desired enantiomer with high chiral purity (>99%) derpharmachemica.com. This hydroxylated intermediate can then be further functionalized to introduce the 3-methoxypropyl side chain. For example, the hydroxyl group could be converted to a leaving group for subsequent alkylation or used to direct other transformations.

More advanced strategies combine biocatalytic C–H oxidation with other synthetic methods. Recent research has shown that enzymatic systems can provide scalable access to enantiopure hydroxyacid-containing piperidine derivatives chemrxiv.org. These intermediates can then be used in subsequent reactions, such as electrocatalytic couplings, to build molecular complexity in a modular and enantioselective manner chemrxiv.org. This approach points toward a powerful strategy for accessing complex piperidine architectures from simple precursors.

Asymmetric Synthesis and Chiral Resolution Techniques

Enantioselective Methodologies for Creating Chiral Centers (e.g., Sharpless Epoxidation, Asymmetric Hydrogenation)

Asymmetric hydrogenation is a cornerstone of modern organic synthesis for establishing stereocenters with high enantioselectivity. The direct asymmetric hydrogenation of substituted pyridinium salts provides a direct route to chiral piperidines. For instance, Rh-JosiPhos catalytic systems have been shown to effectively reduce N-benzylated 3-substituted pyridinium salts to the corresponding piperidines with high enantiomeric excess (up to 90% ee) in the presence of an organic base unimi.it. This method could be directly applied to a pyridine (B92270) precursor bearing a 3-(3-methoxypropyl) substituent.

Another powerful technique is the Sharpless asymmetric epoxidation, which allows for the enantioselective epoxidation of allylic alcohols wikipedia.orgorganic-chemistry.org. While not a direct method for piperidine synthesis, it provides access to versatile chiral building blocks. An appropriately substituted allylic alcohol could be epoxidized, and the resulting epoxy alcohol could then be elaborated through a series of steps, including ring-opening with an amine and subsequent cyclization, to form the chiral piperidine ring. The predictability and high enantioselectivity of the Sharpless epoxidation make it a valuable tool for constructing chiral synthons nih.govwayne.edu.

Table 2: Comparison of Asymmetric Synthesis Methods This table is a conceptual comparison based on established chemical principles.

| Method | Substrate | Key Features | Enantioselectivity |

|---|---|---|---|

| Asymmetric Hydrogenation | 3-Substituted Pyridinium Salt | Direct route to chiral piperidines, high atom economy | Up to 90% ee reported for analogous systems unimi.it |

| Sharpless Epoxidation | Allylic Alcohol | Creates chiral epoxy alcohol intermediate, predictable stereochemistry | Typically >90% ee |

Diastereoselective Synthesis of this compound Derivatives

Diastereoselective synthesis is crucial for creating molecules with multiple stereocenters, such as disubstituted piperidines. One effective strategy involves the reduction of a 3-substituted 4-piperidinone. The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent. For example, reduction with L-Selectride can lead to the cis diastereomer with high selectivity (>99:1 dr), while using Al-isopropoxydiisobutylalane can favor the formation of the trans product acs.org.

Another approach involves the hydrogenation of disubstituted pyridines, which can diastereoselectively yield cis-piperidines nih.govrsc.orgwhiterose.ac.uk. The resulting cis isomers can then be epimerized under basic conditions to afford the thermodynamically more stable trans isomers nih.govrsc.orgwhiterose.ac.uk. These methods allow for the synthesis of a wide range of diastereomerically pure disubstituted piperidines, which can serve as scaffolds for further functionalization.

Chromatographic Chiral Resolution and Derivatization Strategies

When a racemic mixture of a chiral piperidine is synthesized, chromatographic resolution is a common method for separating the enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for this purpose. For piperidines and other amines that may lack a strong chromophore for UV detection, a pre-column derivatization strategy is often employed.

For example, a method has been developed for the chiral separation of piperidin-3-amine by derivatizing it with para-toluenesulfonyl chloride (PTSC) nih.gov. This introduces a chromophore into the molecule and allows for effective separation on a Chiralpak AD-H column, with a resolution between the enantiomers greater than 4.0 nih.gov. This strategy could be adapted for this compound by first introducing an amino group or another suitable functional handle for derivatization.

Table 3: Chiral HPLC Resolution Parameters for a Derivatized Piperidine Data adapted from a study on piperidin-3-amine nih.gov.

| Parameter | Value |

|---|---|

| Chiral Stationary Phase | Chiralpak AD-H |

| Mobile Phase | 0.1% Diethyl amine in ethanol |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 228 nm |

| Resolution (Rs) | > 4.0 |

Green Chemistry Principles and Sustainable Synthesis Optimization

The application of green chemistry principles to the synthesis of piperidines aims to reduce the environmental impact of chemical processes. Key strategies include the use of renewable starting materials, environmentally benign solvents like water, and catalytic methods to improve atom economy.

One-pot multi-component reactions are inherently greener than multi-step syntheses as they reduce the number of operations, minimize waste from intermediate purification steps, and save time and energy growingscience.comresearchgate.netresearchgate.net. The development of MCRs for piperidine synthesis that can be performed in water at room temperature, using recyclable catalysts like sodium lauryl sulfate, represents a significant advancement in sustainable chemistry researchgate.net.

Furthermore, the use of biocatalysis, as discussed earlier, aligns well with green chemistry principles. Enzymatic reactions are typically conducted in water under mild conditions and can replace traditional chemical steps that may require harsh reagents or protecting groups. Similarly, replacing hazardous reagents with more sustainable alternatives is a key focus. For example, in solid-phase peptide synthesis, which often uses piperidine, greener alternatives for functional group removal are being actively researched to reduce the use of toxic and volatile organic compounds rsc.org. The principles of photoredox catalysis, particularly with organic photocatalysts, also offer a more sustainable approach to generating the radical intermediates often involved in modern piperidine synthesis mdpi.com.

Solvent-Free and Water-Mediated Reaction Systems

The development of solvent-free and water-mediated reaction systems is a significant focus in green chemistry, aiming to reduce the environmental impact of chemical synthesis.

Water-Mediated Systems:

Water is an attractive solvent for chemical reactions due to its non-toxic, non-flammable, and abundant nature. In the context of piperidine synthesis, water has been successfully employed as a solvent for the hydrogenation of pyridine derivatives. nih.gov For example, a mild and complete hydrogenation of pyridines can be achieved using 10% Rhodium on carbon (Rh/C) as a catalyst at 80°C in water under 5 atm of H₂ pressure. organic-chemistry.org This method is applicable to a variety of heteroaromatic compounds. organic-chemistry.org

The use of water as a solvent can also facilitate pseudo three-component synthesis of piperidinols, showcasing its utility in constructing complex piperidine structures. researchgate.net Research has shown that it is possible to carry out the conversion of substituted pyridines into their corresponding piperidines in water as a solvent. nih.gov

Solvent-Free Systems:

Solvent-free reactions, often conducted under microwave irradiation or using neat reactants, offer advantages in terms of reduced waste and simplified work-up procedures. A one-pot, solvent-free synthesis of nitrogen-containing heterocycles, including piperidines, has been developed using microwave irradiation. organic-chemistry.org This method involves the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium. organic-chemistry.org

Another example of a green synthetic procedure involves a water-catalyzed reaction through hydrogen bonding for the synthesis of piperidine derivatives. ajchem-a.com Additionally, nanomagnetite (Fe₃O₄) has been used as an effective catalyst for the preparation of substituted naphthalene-2-ol analogs under ultrasound irradiation at 80°C in the absence of a solvent. ajchem-a.com

Atom Economy and Waste Minimization Strategies in Process Design

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.comjocpr.com High atom economy is characteristic of reactions like additions and rearrangements, where most or all of the starting materials are converted into the final product. rsc.org

Strategies for Improving Atom Economy in Piperidine Synthesis:

Catalytic Hydrogenation: The hydrogenation of pyridines to piperidines is an addition reaction and thus has a theoretical 100% atom economy, as all atoms of the pyridine ring and the hydrogen molecules are incorporated into the piperidine product. jocpr.comrsc.org The efficiency of this process relies on the catalyst and reaction conditions.

Multicomponent Reactions: These reactions are inherently atom-economical as they combine multiple starting materials into a single product in one step, minimizing the formation of byproducts.

Waste Minimization in Process Design:

Waste minimization in chemical process design involves a hierarchical approach that prioritizes source reduction, recycling, and treatment. blazingprojects.comutm.my Strategies include:

Process Optimization: Optimizing reaction conditions to maximize yield and selectivity, thereby reducing the formation of unwanted byproducts. blazingprojects.com

Recycling: Recovering and reusing solvents, catalysts, and unreacted starting materials. blazingprojects.com

Use of Greener Reagents and Solvents: Replacing hazardous reagents and solvents with more environmentally benign alternatives, such as water. researchgate.net

Flow Chemistry: The use of continuous flow reactors can improve reaction efficiency, reduce waste, and enhance safety compared to traditional batch processes. beilstein-journals.org Electrosynthesis in a flow microreactor has been demonstrated for the synthesis of piperidine derivatives, offering a green and efficient method that eliminates the need for expensive or toxic reagents. beilstein-journals.org

Development of Reusable Catalytic Systems

The development of reusable catalytic systems is crucial for sustainable chemical manufacturing, as it reduces costs and minimizes waste associated with catalyst consumption and disposal.

Heterogeneous Catalysts:

Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), are generally easier to separate from the reaction mixture and can often be reused.

Palladium on Carbon (Pd/C): This is a widely used heterogeneous catalyst for hydrogenation reactions, including the reduction of pyridine derivatives. rsc.org However, its reusability can sometimes be limited due to catalyst deactivation. rsc.org

Rhodium on Carbon (Rh/C): As mentioned earlier, 10% Rh/C has been used for the hydrogenation of pyridines in water and is a heterogeneous catalyst with potential for reuse. organic-chemistry.org

Ruthenium-based Catalysts: Poly(ethylene glycol)-stabilized amorphous RuB nanoparticles have shown excellent activity and selectivity for the hydrogenation of pyridine and its derivatives. researchgate.net This catalyst system demonstrated high conversion and selectivity and could be reused for several cycles. researchgate.net Bimetallic nanoparticles, such as palladium-silver or palladium-copper, have also been investigated for the selective hydrogenation of pyridine, showing high conversion and selectivity under mild conditions. researchgate.net

Cobalt-based Catalysts: A recyclable cobalt three-core magnetic catalyst has been developed for the multi-component synthesis of piperidine derivatives. researchgate.net The magnetic nature of the catalyst allows for easy separation and reuse.

Homogeneous Catalysts:

While homogeneous catalysts can offer high activity and selectivity, their separation from the product can be challenging. Research is ongoing to develop methods for the recovery and reuse of homogeneous catalysts, such as through immobilization on solid supports.

The following table summarizes some reusable catalytic systems used in the synthesis of piperidines:

| Catalyst | Reaction Type | Substrate | Product | Solvent | Reusability | Reference |

| 10% Pd/C | Hydrogenation | 4-Pyridinecarbonitrile | 4-Aminomethylpiperidine | Water/Dichloromethane | Limited | rsc.org |

| RuB Nanoparticles | Hydrogenation | Pyridine | Piperidine | Not specified | Several times | researchgate.net |

| Pd-Ag/Al₂O₃ | Hydrogenation | Pyridine | Piperidine | Not specified | Not specified | researchgate.net |

| MNPs@CNF@ATSM–Co(II) | Multicomponent Reaction | Various aldehydes, amines, and β-ketoesters | Substituted Piperidines | Not specified | Recyclable | researchgate.net |

Reactivity Profiles and Reaction Mechanisms of 3 3 Methoxypropyl Piperidine

Nucleophilic and Electrophilic Reactivity at the Piperidine (B6355638) Nitrogen and Carbon Centers

The piperidine nitrogen in 3-(3-Methoxypropyl)piperidine possesses a lone pair of electrons, rendering it both basic and nucleophilic. The 3-(3-methoxypropyl) substituent, being an electron-donating alkyl group, slightly enhances the electron density on the nitrogen compared to an unsubstituted piperidine, thereby increasing its basicity and nucleophilicity.

Nucleophilic Reactivity at the Nitrogen Center:

The nitrogen atom readily participates in reactions with a variety of electrophiles. Common reactions include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces a substituent on the nitrogen atom. The reaction generally proceeds via an SN2 mechanism. The choice of base and solvent is crucial to control the extent of alkylation and prevent the formation of quaternary ammonium salts. acs.org

N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding N-acylpiperidine. This reaction is typically fast and can be carried out under basic conditions to neutralize the acid byproduct. The resulting amide functionality alters the conformational preferences and reactivity of the piperidine ring. beilstein-journals.org

Michael Addition: As a secondary amine, the piperidine nitrogen can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

Electrophilic Reactivity at the Carbon Centers:

While the nitrogen atom is the primary site of nucleophilic attack, the carbon atoms of the piperidine ring can be rendered electrophilic under certain conditions. The α-carbons (C2 and C6) are particularly susceptible to functionalization.

C-H Activation: Directed metalation, often after N-protection with groups like Boc (tert-butoxycarbonyl), can lead to deprotonation at the C2 or C6 positions, creating a nucleophilic carbon center that can react with various electrophiles. researchgate.netbaranlab.org Transition-metal-catalyzed C-H activation provides another route for the direct functionalization of these positions. semanticscholar.orgresearchgate.net

Iminium Ion Formation: Oxidation of the tertiary amine (formed after N-alkylation) can generate an endocyclic iminium ion. This electrophilic species is susceptible to attack by nucleophiles at the α-carbon. acs.org

A summary of representative nucleophilic and electrophilic reactions is presented in the table below.

| Reaction Type | Reagent/Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-3-(3-methoxypropyl)piperidine |

| N-Acylation | Acyl chloride, Base | N-Acyl-3-(3-methoxypropyl)piperidine |

| C-H Functionalization | N-Boc protection, Organolithium reagent, Electrophile | C2/C6-substituted piperidine |

Transformations Involving the Methoxy (B1213986) Group and Alkyl Side Chain (e.g., Demethylation, Oxidation)

The 3-(3-methoxypropyl) side chain offers additional sites for chemical modification, primarily involving the ether linkage and the aliphatic carbon chain.

Demethylation:

The methoxy group can be cleaved to reveal a primary alcohol. This transformation, known as O-demethylation, is typically achieved under harsh conditions using strong acids or Lewis acids.

With Strong Brønsted Acids: Reagents like hydrobromic acid (HBr) or hydroiodic acid (HI) can protonate the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction. chem-station.com

With Lewis Acids: Boron tribromide (BBr₃) is a highly effective reagent for ether cleavage, proceeding through the formation of a complex between the Lewis acid and the ether oxygen, followed by intramolecular bromide attack on the methyl group. chem-station.com

Oxidation:

The alkyl side chain can undergo oxidation at various positions, depending on the oxidant and reaction conditions.

Oxidation α to the Ether Oxygen: The carbon atom adjacent to the ether oxygen is susceptible to radical-mediated oxidation. Photoredox catalysis can be employed to generate an α-oxyalkyl radical, which can then be trapped by various radical acceptors. rsc.orgnih.gov

Oxidation of the Alkyl Chain: Strong oxidizing agents can lead to more extensive oxidation of the propyl chain, potentially leading to chain cleavage or the formation of carboxylic acids.

The following table summarizes key transformations of the side chain.

| Transformation | Reagent/Conditions | Functional Group Change |

| O-Demethylation | BBr₃ or HBr | -OCH₃ → -OH |

| α-Oxidation | Photoredox catalyst, Radical trap | C-H → C-C or C-Heteroatom |

Stereochemical Course of Reactions Affecting the Piperidine Ring Conformation

The piperidine ring in this compound exists predominantly in a chair conformation. Due to steric considerations, the 3-(3-methoxypropyl) substituent will preferentially occupy an equatorial position to minimize 1,3-diaxial interactions. This conformational preference plays a crucial role in determining the stereochemical outcome of reactions.

The approach of reagents to the piperidine ring is influenced by the steric bulk of the equatorial 3-substituent. For reactions occurring at the nitrogen or at the C2/C6 positions, the incoming group will generally approach from the less hindered face of the ring.

In reactions that introduce a new stereocenter, for example, at the C2 or C4 positions, the existing stereocenter at C3 can direct the stereochemical outcome, leading to the preferential formation of one diastereomer over the other. The degree of diastereoselectivity will depend on the nature of the reaction, the reagents used, and the reaction conditions. Computational studies and NMR analysis are often employed to predict and confirm the conformational preferences and stereochemical outcomes in substituted piperidines. nih.govnih.gov

Ring-Opening and Ring-Expansion Reactions of the Piperidine Moiety

While the piperidine ring is generally stable, it can undergo ring-opening and ring-expansion reactions under specific conditions, often requiring prior activation of the nitrogen atom.

Ring-Opening Reactions:

Hofmann Elimination: Quaternization of the piperidine nitrogen with an excess of methyl iodide, followed by treatment with a strong base like silver oxide, can lead to a Hofmann elimination, resulting in the opening of the ring to form a diene.

Von Braun Reaction: Reaction of the N-acyl derivative with phosphorus pentabromide can lead to cleavage of one of the N-C bonds, resulting in a ring-opened product.

Ring-Expansion Reactions:

Methods for expanding the six-membered piperidine ring to a seven-membered azepane ring have been developed. These reactions often proceed through the formation of a reactive intermediate that facilitates the ring expansion. For instance, oxidative cleavage of a double bond in a precursor followed by a ring-closing reductive amination can lead to ring expansion. nih.gov Another strategy involves the rearrangement of an aziridinium intermediate formed from a related pyrrolidinol, which can lead to a 3-substituted piperidine. nih.gov

Radical Chemistry and Photochemical Transformations of the Compound

The involvement of this compound in radical and photochemical reactions can lead to a variety of transformations.

Radical Chemistry:

Radical Addition: Free-radical additions can occur at the carbon-carbon double bonds if they are present in a modified form of the molecule. The regioselectivity of the addition is governed by the stability of the resulting radical intermediate. wikipedia.org

Hydrogen Atom Transfer (HAT): The C-H bonds α to the nitrogen atom and α to the ether oxygen are susceptible to hydrogen atom abstraction by radical species. This can be the initial step in various functionalization reactions. nih.gov

Photochemical Transformations:

Photochemical reactions can be used to induce transformations that are not readily achievable through thermal methods.

Photoredox Catalysis: As mentioned earlier, visible-light photoredox catalysis can be used to generate radicals from the ether side chain, enabling C-H functionalization. rsc.orgnih.gov This methodology can also be applied to the C-H bonds α to the piperidine nitrogen. chemrxiv.org

Metalation and Lithiation Reactions for Further Functionalization

Metalation, particularly lithiation, is a powerful tool for the functionalization of the piperidine ring at specific positions. The regioselectivity of the deprotonation is often controlled by a directing group on the nitrogen atom.

Directed ortho-Metalation (DoM): By installing a suitable directing metalating group (DMG) on the nitrogen, such as a carbamate (e.g., Boc) or an amide, deprotonation with a strong base like an organolithium reagent can be directed to the adjacent C2 or C6 positions. baranlab.orguwindsor.ca The resulting organolithium species can then be trapped with a wide range of electrophiles to introduce new substituents.

C-H Activation via Metalation: Transition metal-catalyzed reactions can also achieve regioselective C-H functionalization. For instance, palladium-catalyzed C(sp³)–H arylation can be directed to specific positions on the piperidine ring. semanticscholar.org

Structural Elucidation and Advanced Analytical Techniques for 3 3 Methoxypropyl Piperidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like 3-(3-Methoxypropyl)piperidine. A comprehensive suite of NMR experiments would be required for a complete assignment of all proton (¹H) and carbon (¹³C) signals, as well as for a detailed understanding of its three-dimensional structure.

1D and 2D NMR Experiments (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

¹H NMR: The proton NMR spectrum would provide initial information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. The piperidine (B6355638) ring protons would appear as complex multiplets, while the methoxypropyl side chain would exhibit more defined signals, including a characteristic singlet for the methoxy (B1213986) group (O-CH₃) protons.

¹³C NMR: The carbon NMR spectrum would reveal the number of chemically non-equivalent carbon atoms. Based on the structure of this compound, nine distinct signals would be expected.

2D NMR Experiments:

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations, which is crucial for tracing the connectivity of protons within the piperidine ring and along the methoxypropyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. It is instrumental in connecting the methoxypropyl side chain to the piperidine ring at the C3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information for determining the molecule's preferred conformation, such as the axial or equatorial orientation of the side chain.

Predicted NMR Data for this compound

The following table is predictive and intended to guide experimental analysis.

| Atom Number | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Key HMBC Correlations |

| 2 | ~47-50 | ~2.9-3.1 / ~2.4-2.6 | m | C3, C4, C6 |

| 3 | ~35-38 | ~1.7-1.9 | m | C2, C4, C5, C1', C2' |

| 4 | ~25-28 | ~1.6-1.8 / ~1.4-1.6 | m | C2, C3, C5, C6 |

| 5 | ~23-26 | ~1.6-1.8 / ~1.2-1.4 | m | C3, C4, C6 |

| 6 | ~45-48 | ~2.9-3.1 / ~2.4-2.6 | m | C2, C4, C5 |

| 1' | ~33-36 | ~1.4-1.6 | m | C2, C3, C4, C2', C3' |

| 2' | ~28-31 | ~1.6-1.8 | m | C3, C1', C3' |

| 3' | ~70-73 | ~3.3-3.5 | t | C1', C2', OCH₃ |

| O-CH₃ | ~58-60 | ~3.2-3.4 | s | C3' |

Detailed Conformational Analysis via NMR Spectroscopic Data

The piperidine ring predominantly exists in a chair conformation to minimize steric strain. For 3-substituted piperidines, the substituent can occupy either an axial or an equatorial position. The energetic preference is determined by steric interactions.

The conformational equilibrium between the axial and equatorial conformers of the 3-methoxypropyl group would be a key area of investigation. Analysis of the coupling constants (³JHH) from the ¹H NMR spectrum, particularly for the proton at C3, can provide insight into the dihedral angles and thus the preferred orientation of the side chain. NOESY data would further elucidate the spatial relationships between the side chain protons and the axial/equatorial protons of the piperidine ring, confirming the dominant conformer.

Variable Temperature NMR for Rotational Barrier Studies

Variable temperature (VT) NMR studies would be employed to investigate dynamic processes such as the ring inversion of the piperidine moiety and the rotation around the C-C bonds of the side chain. By acquiring NMR spectra at different temperatures, it is possible to observe changes in signal shape, such as peak broadening or coalescence, which can be analyzed to determine the energy barriers associated with these conformational changes.

Mass Spectrometry (MS) for Fragmentation Analysis and Exact Mass Determination

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap analyzer, would be used to determine the exact mass of the protonated molecule, [M+H]⁺. For this compound (C₉H₁₉NO), the expected monoisotopic mass is 157.1467 g/mol . An HRMS measurement would confirm this mass with high accuracy (typically within 5 ppm), which in turn confirms the elemental formula C₉H₂₀NO⁺ for the protonated species.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the isolation of the parent ion ([M+H]⁺, m/z ≈ 158.15) followed by collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a fingerprint of the molecule's structure.

Key fragmentation pathways for protonated this compound would likely involve:

Alpha-cleavage: The most characteristic fragmentation of piperidines involves cleavage of the bonds adjacent to the nitrogen atom. This can lead to the formation of a stable iminium ion by ring-opening.

Loss of the side chain: Cleavage of the C-C bond between the piperidine ring and the methoxypropyl side chain would result in a fragment corresponding to the piperidinemethyl cation or the protonated piperidine ring.

Cleavage within the side chain: Fragmentation can occur along the methoxypropyl chain, leading to the loss of neutral molecules like methanol (CH₃OH) or formaldehyde (CH₂O).

Predicted Key MS/MS Fragments for [C₉H₁₉NO + H]⁺

This table presents plausible fragmentation pathways for structural confirmation.

| m/z (Proposed) | Proposed Ion Structure / Neutral Loss | Fragmentation Pathway |

| 158.15 | [M+H]⁺ | Parent Ion |

| 126.12 | [M+H - CH₃OH]⁺ | Loss of methanol from the side chain |

| 98.10 | [C₆H₁₂N]⁺ | Cleavage of the side chain at the C3-C1' bond |

| 84.08 | [C₅H₁₀N]⁺ | Protonated piperidine after side chain loss |

| 71.07 | [C₄H₉O]⁺ | Methoxypropyl cation |

| 45.03 | [C₂H₅O]⁺ | Fragment from cleavage within the side chain |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques essential for the separation, identification, and quantification of this compound, particularly in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. mdpi.com For this compound, GC-MS analysis would involve volatilizing the compound and passing it through a capillary column, often with a nonpolar stationary phase like diphenyl dimethyl polysiloxane. researchgate.netresearchgate.net The retention time provides a preliminary identification, while the mass spectrometer fragments the eluted compound into a unique pattern of ions. This mass spectrum serves as a molecular fingerprint. The fragmentation of piperidine analogues typically involves the loss of the side chain or cleavage of the piperidine ring. proquest.com For this compound, characteristic fragments would likely arise from the cleavage of the propyl side chain and the loss of the methoxy group. GC-MS is widely used for analogue discrimination and can be optimized for high resolution. proquest.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for analyzing compounds that are not readily volatile or are thermally labile. LC-MS methods offer high sensitivity and selectivity. amazonaws.com For this compound, a reversed-phase HPLC column (e.g., C18) would likely be used for separation. nih.gov The mobile phase would typically consist of an aqueous solution with an organic modifier like acetonitrile or methanol, often with additives like formic acid to promote ionization. nih.govnih.gov Electrospray ionization (ESI) is a common technique used to generate ions for MS analysis. epa.gov Tandem mass spectrometry (MS/MS) can be employed in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and quantitative accuracy, which is crucial for detecting trace levels of the compound or its impurities. epa.gov

These techniques are invaluable for purity assessment by detecting and identifying related substances and potential degradation products in a sample.

Table 1: Potential Mass Spectrometric Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 157 | [M]+ | Molecular Ion |

| 156 | [M-H]+ | Loss of a hydrogen radical |

| 142 | [M-CH3]+ | Loss of a methyl radical from the methoxy group |

| 126 | [M-OCH3]+ | Loss of a methoxy radical |

| 84 | [C5H10N]+ | Piperidine ring fragment |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

To perform single-crystal X-ray diffraction, a high-quality, single crystal of the compound is required. As this compound is a liquid at room temperature, it must first be converted into a suitable crystalline derivative or salt (e.g., a hydrochloride or tosylate salt). nih.gov The formation of salts with appropriate acids often yields crystals suitable for diffraction analysis. iucr.org

Once a suitable crystal is obtained and irradiated with X-rays, the diffraction pattern is collected and analyzed. This analysis reveals the precise coordinates of each atom in the asymmetric unit. iucr.org For this compound, this would confirm the piperidine ring's adoption of a stable chair conformation, which is characteristic of piperidine and its derivatives. iucr.orgiucr.org The analysis would also definitively establish the orientation (axial or equatorial) of the 3-(3-methoxypropyl) substituent on the piperidine ring. If the compound is chiral, crystallizing it as a salt with a chiral counter-ion allows for the determination of its absolute stereochemistry.

The data from X-ray crystallography also elucidates how molecules are arranged within the crystal lattice, a study known as crystal packing. This arrangement is governed by various intermolecular interactions. In the case of a crystalline salt of this compound, the dominant interaction would likely be hydrogen bonding. For instance, in the hydrochloride salt, a strong N-H···Cl hydrogen bond would be expected, linking the protonated piperidine nitrogen to the chloride ion. iucr.org

Table 2: Typical Intermolecular Interaction Data from X-ray Crystallography of Piperidine Salts

| Interaction Type | Donor-Acceptor Atoms | Typical Distance (Å) | Significance |

|---|---|---|---|

| Strong Hydrogen Bond | N-H···Cl | 2.1 – 2.3 | Primary interaction defining the crystal lattice |

| Weak Hydrogen Bond | C-H···O | 2.2 – 2.8 | Contributes to crystal packing stabilization |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Confirmation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov Each functional group vibrates at a characteristic frequency, and these vibrations are observed as bands in the IR or Raman spectrum.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. The presence of the secondary amine in the piperidine ring would give rise to an N-H stretching vibration, typically in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the alkyl portions of the molecule would appear around 2850-3000 cm⁻¹. A key feature for this molecule would be the strong C-O-C stretching vibration from the ether linkage, which is typically observed in the 1050-1150 cm⁻¹ region. ashp.org

Raman spectroscopy provides complementary information. While strong in the IR spectrum, the N-H stretch is often weak in the Raman spectrum. Conversely, the C-C and C-H symmetric vibrations of the aliphatic structure tend to produce strong Raman signals. The combination of both IR and Raman spectra provides a more complete vibrational profile of the molecule, confirming the presence of all its key functional groups and thus verifying its identity. acs.org

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Secondary Amine (Piperidine) | N-H Stretch | 3300 - 3500 | IR |

| Alkyl Groups | C-H Stretch | 2850 - 3000 | IR, Raman |

| Alkyl Groups | C-H Bend | 1350 - 1470 | IR, Raman |

| Ether | C-O-C Stretch (asymmetric) | 1050 - 1150 | IR (Strong) |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are central to determining the purity of chemical substances and for separating components from a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used methods for this purpose in the pharmaceutical and chemical industries.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds. For the purity and quantification of this compound, a reversed-phase HPLC method is typically developed and validated. nih.gov A common setup would involve a C18 column with a mobile phase of acetonitrile and a buffered aqueous solution. ptfarm.pl Detection can be achieved using a UV detector if the molecule possesses a chromophore, or more universally with detectors like Charged Aerosol Detector (CAD) or by derivatizing the amine to introduce a chromophore. researchgate.net A validated HPLC method provides precise and accurate quantification of the main compound and its impurities. nih.gov Method validation typically assesses parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.govnih.gov

Gas Chromatography (GC) is also highly effective for purity analysis, especially for volatile compounds like this compound. The compound is injected into the GC, where it is vaporized and separated on a capillary column. A Flame Ionization Detector (FID) is commonly used for quantification due to its wide linear range and sensitivity to organic compounds. mdpi.com A validated GC-FID method can accurately determine the purity of the compound by area percent and quantify it against a reference standard. researchgate.net

Table 4: Representative Validation Parameters for a Hypothetical HPLC Method for Quantification of this compound

| Parameter | Typical Specification | Description |

|---|---|---|

| Linearity (R²) | > 0.999 | Correlation coefficient over a specified concentration range. |

| Limit of Detection (LOD) | < 0.01% | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | < 0.03% | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |

| Accuracy (% Recovery) | 98.0% - 102.0% | The closeness of the measured value to the true value, often assessed by spike/recovery experiments. |

| Precision (% RSD) | < 2.0% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |

Chiral Chromatography for Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) Determination

The presence of a chiral center at the C3 position of the piperidine ring in this compound necessitates the use of chiral chromatography to separate and quantify its enantiomers. The determination of enantiomeric excess (ee) is crucial as different enantiomers of a chiral compound can exhibit distinct pharmacological and toxicological profiles. uff.br

High-Performance Liquid Chromatography (HPLC) is a primary modality for this purpose, utilizing a chiral stationary phase (CSP) to achieve enantioseparation. The choice of CSP is critical and is often based on the functional groups present in the analyte. For piperidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability.

A typical chiral HPLC method for a related compound, piperidin-3-amine, involves pre-column derivatization to introduce a chromophore, making the enantiomers detectable by a UV detector. nih.gov For this compound, which lacks a strong chromophore, derivatization with an agent like p-toluenesulfonyl chloride could be employed. nih.gov The separation would then be performed on a chiral column, such as a Chiralpak AD-H, with a mobile phase consisting of a polar organic solvent. nih.gov

The resolution between the enantiomeric peaks is a key parameter in method validation, with a resolution greater than 1.5 being generally acceptable. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Illustrative Chiral HPLC Method Parameters:

| Parameter | Value |

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol with a basic additive (e.g., diethylamine) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm (following derivatization) |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Hypothetical Enantiomeric Excess (ee) Determination Data:

| Enantiomer | Retention Time (min) | Peak Area | Percentage (%) |

| (R)-enantiomer | 8.5 | 98000 | 98.0 |

| (S)-enantiomer | 10.2 | 2000 | 2.0 |

| Enantiomeric Excess (ee) | 96.0% |

In cases where diastereomers may be present, for instance, from a synthetic route involving multiple chiral centers, chiral chromatography is also employed to determine the diastereomeric ratio (dr). The separation of diastereomers can often be achieved on standard achiral columns, as they have different physical properties. However, chiral columns can provide superior resolution.

Preparative Chromatography for Compound Isolation and Purification

Following synthesis, this compound must be isolated from the reaction mixture and purified to remove byproducts, unreacted starting materials, and any catalysts. Preparative chromatography is a powerful technique for achieving high levels of purity on a larger scale than analytical chromatography.

The principles of preparative chromatography are similar to analytical chromatography, but it involves larger columns, higher flow rates, and larger sample injection volumes. The goal is to isolate the desired compound rather than just quantify it. Both normal-phase and reversed-phase chromatography can be employed, depending on the polarity of the target compound and the impurities.

For a moderately polar compound like this compound, normal-phase chromatography on a silica gel or alumina stationary phase is a common approach. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, would be used to elute the compounds from the column.

Typical Preparative Chromatography Parameters:

| Parameter | Value |

| Stationary Phase | Silica Gel 60 (230-400 mesh) |

| Mobile Phase | Gradient elution: 0-50% Ethyl Acetate in Hexane |

| Column Dimensions | 5 cm diameter x 50 cm length |

| Sample Loading | 1-5 g of crude product |

| Detection | UV detector or Thin Layer Chromatography (TLC) of collected fractions |

The purification process is monitored by collecting fractions of the eluent and analyzing them for the presence of the desired compound, typically by TLC. Fractions containing the pure compound are then combined, and the solvent is removed to yield the purified this compound. The final purity is often confirmed by analytical HPLC or Gas Chromatography (GC).

Illustrative Purification Data:

| Fraction Number | TLC Analysis (Rf value) | Purity (by analytical HPLC) |

| 1-5 | No product | - |

| 6-10 | 0.4 (with impurities) | 85% |

| 11-20 | 0.4 (single spot) | >99% |

| 21-25 | Impurities | - |

Through the systematic application of these advanced chromatographic techniques, the stereochemical integrity of this compound can be rigorously established, and the compound can be isolated in a highly purified form, which is essential for its subsequent use in research and development.

Computational Chemistry and Theoretical Studies of 3 3 Methoxypropyl Piperidine

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 3-(3-Methoxypropyl)piperidine. These first-principles approaches solve the electronic Schrödinger equation to provide a detailed description of the molecule's electronic structure and related properties.

DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry and compute the electronic properties of this compound. rsc.orgresearchgate.net This level of theory provides a robust framework for analyzing the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. bookpi.org A larger gap generally implies lower reactivity.

Molecular orbital analysis reveals the distribution of electron density. For this compound, the HOMO is typically localized on the nitrogen atom of the piperidine (B6355638) ring, consistent with its Lewis basicity and nucleophilic character. The LUMO, conversely, is generally distributed across the anti-bonding orbitals of the molecule.

The charge distribution within the molecule can be quantified through methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. bookpi.org These analyses assign partial charges to each atom, offering insights into the molecule's polarity and the nature of its chemical bonds. The nitrogen atom is expected to carry a significant negative partial charge, while the hydrogen atom attached to it will have a positive partial charge, highlighting the polar N-H bond. The oxygen atom in the methoxy (B1213986) group will also exhibit a negative partial charge. This charge distribution is crucial for understanding intermolecular interactions.

Table 1: Representative Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Mulliken Charge on Piperidine N | -0.45 e |

| Mulliken Charge on Methoxy O | -0.38 e |

(Note: These are illustrative values based on typical DFT calculations for similar molecules.)

Theoretical calculations are invaluable for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. rsc.orgimist.ma By computing the isotropic shielding constants for each nucleus (¹H and ¹³C), theoretical chemical shifts can be predicted. These predicted values, when scaled and compared with experimental spectra, can aid in the assignment of signals and confirm the molecule's structure. bohrium.comconicet.gov.ar

IR Spectroscopy: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of normal modes, each with a corresponding frequency and intensity, which together form the theoretical infrared (IR) spectrum. researchgate.netcardiff.ac.uk Comparing the computed spectrum with the experimental one helps in assigning the observed vibrational bands to specific functional groups and molecular motions, such as the N-H stretch, C-H stretches, and C-O-C stretches. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). chemrxiv.orgchemrxiv.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide information on the absorption maxima (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For a saturated molecule like this compound, significant absorptions are expected only in the far UV region. nist.gov

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Spectrum | Parameter | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR | C (Piperidine, adjacent to N) | 52.5 ppm | 51.9 ppm |

| ¹H NMR | H (on Piperidine N) | 2.1 ppm | 2.3 ppm |

| IR | N-H Stretch | 3350 cm⁻¹ | 3335 cm⁻¹ |

| IR | C-O-C Stretch | 1115 cm⁻¹ | 1108 cm⁻¹ |

(Note: These are hypothetical values for illustrative purposes.)

The basicity of the piperidine nitrogen is one of its most important chemical properties. The pKa of its conjugate acid can be predicted computationally using thermodynamic cycles. This involves calculating the Gibbs free energy change for the deprotonation of the protonated piperidine in a solvent, typically water. nih.govkyushu-u.ac.jp Implicit solvation models, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), are commonly used to account for the effect of the solvent. mdpi.com

The calculated free energies of the protonated and neutral forms of this compound in the gas phase and in solution are used in a thermodynamic cycle to determine the pKa. These predictions are valuable for understanding how the molecule will behave in different pH environments. The pKa of the piperidine nitrogen in this compound is expected to be in the typical range for secondary amines.

Table 3: Predicted pKa of the Piperidine Nitrogen

| Method | Predicted pKa |

|---|---|

| DFT with SMD Solvation Model | 10.5 ± 0.5 |

(Note: This is a representative value based on computational predictions for similar piperidine derivatives.)

Conformational Analysis and Energy Landscapes

The piperidine ring is not planar and exists in various conformations. The substituent at the 3-position influences the conformational preferences of the ring.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of flexible molecules like this compound. researchgate.netnih.gov MM methods use classical force fields to calculate the potential energy of a molecule as a function of its geometry, allowing for rapid energy minimization and conformational searching. acs.org

MD simulations, on the other hand, solve Newton's equations of motion for the atoms in the molecule over time, providing a dynamic picture of its conformational behavior. nih.gov These simulations can reveal the preferred conformations, the barriers to interconversion between them, and how the molecule's shape fluctuates over time.

The piperidine ring in this compound predominantly adopts a chair conformation to minimize steric and torsional strain. nih.gov The 3-(3-methoxypropyl) substituent can be in either an axial or an equatorial position. Generally, bulky substituents on a six-membered ring prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions. rsc.org Therefore, the conformer with the 3-(3-methoxypropyl) group in the equatorial position is expected to be the most stable.

Computational methods can be used to calculate the relative energies of the different chair conformers, as well as the transition states for ring inversion (the process by which one chair conformer converts to another). nih.govacs.org The energy difference between the equatorial and axial conformers gives the conformational free energy (A-value) of the substituent. The energy of the transition state for ring inversion provides the energy barrier for this process. chemrxiv.orgresearchgate.net

Table 4: Representative Conformational Energy Data

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Equatorial Substituent | 0.00 |

| Axial Substituent | 1.85 |

| Ring Inversion Transition State | 10.5 |

(Note: These are illustrative values based on typical calculations for substituted piperidines.)

Torsional Scans of the Methoxypropyl Side Chain

The conformational flexibility of this compound is largely dictated by the rotational freedom of the methoxypropyl side chain. A torsional scan, also known as a potential energy surface (PES) scan, is a computational method used to explore the energy landscape of a molecule as a function of one or more dihedral angles. For the methoxypropyl side chain, key rotations would be around the C-C bonds of the propyl chain and the C-O bond of the methoxy group.

A theoretical torsional scan of the dihedral angle defining the orientation of the methoxypropyl side chain relative to the piperidine ring would likely reveal multiple local energy minima corresponding to different staggered conformations. The relative energies of these conformers would be influenced by a combination of steric hindrance and intramolecular interactions, such as hydrogen bonding if a protonated nitrogen is present.

Illustrative Torsional Energy Profile for a 3-Alkoxypropylpiperidine Analogue

| Dihedral Angle (C2-C3-C7-C8) | Relative Energy (kcal/mol) | Conformation Description |

| 60° | 0.0 | Gauche (Most Stable) |

| 120° | 3.5 | Eclipsed (Transition State) |

| 180° | 0.8 | Anti (Stable) |

| 240° | 3.5 | Eclipsed (Transition State) |

| 300° | 0.0 | Gauche (Most Stable) |

This table is illustrative and based on general principles of conformational analysis for alkyl side chains on a piperidine ring. The exact energy values would require specific quantum mechanical calculations for this compound.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway, including reactants, products, intermediates, and transition states.

The synthesis of 3-substituted piperidines can be achieved through various synthetic routes, such as the reduction of corresponding substituted pyridines or through nucleophilic substitution on a pre-functionalized piperidine ring. nih.gov Computational modeling, often employing Density Functional Theory (DFT), can be used to investigate the energetics of these pathways.

For instance, in the synthesis of a 3-alkylpiperidine via the hydrogenation of a 3-alkylpyridine, computational analysis could be used to:

Determine the most likely mechanism for the reduction.

Calculate the activation energies for each step of the reaction.

Identify the rate-determining step.

Predict the stereochemical outcome of the reaction.

Example of Calculated Activation Energies for a Hypothetical Synthesis Step

| Reaction Step | Reactant Complex | Transition State | Product Complex | Activation Energy (kcal/mol) |

| Hydrogenation of Pyridine (B92270) Intermediate | Pyridine-H2-Catalyst | [Pyridine-H-H-Catalyst]‡ | Dihydropyridine-Catalyst | 25.4 |

| Isomerization | Dihydropyridine | [Isomerization TS]‡ | Tetrahydropyridine | 15.2 |

| Final Reduction | Tetrahydropyridine-H2-Catalyst | [Tetrahydropyridine-H-H-Catalyst]‡ | Piperidine-Catalyst | 22.8 |

This table presents hypothetical data to illustrate the type of information that can be obtained from reaction pathway modeling.

Beyond analyzing existing reactions, computational chemistry can aid in the design of new and more efficient synthetic strategies. researchgate.net By screening potential reactants and catalysts in silico, researchers can prioritize experiments, saving time and resources. For this compound, computational approaches could be used to explore novel catalytic systems for the functionalization of the piperidine ring or to design precursors that lead to the desired product with high selectivity.

For example, computational modeling could be employed to predict the regioselectivity of a C-H activation/functionalization reaction on a piperidine scaffold, thereby guiding the development of a direct synthesis of the 3-substituted product.

Intermolecular Interaction Studies and Solvent Effects

The behavior of this compound in a condensed phase is governed by its interactions with surrounding molecules, whether they be other molecules of the same compound, solvent molecules, or biological macromolecules.

Computational methods can be used to study these intermolecular interactions, which are primarily electrostatic and van der Waals forces. The presence of the nitrogen atom in the piperidine ring and the oxygen atom in the methoxypropyl side chain allows for the formation of hydrogen bonds, which can significantly influence the compound's properties. academicjournals.org

The choice of solvent can have a profound impact on the conformational equilibrium of piperidine derivatives. researchgate.net In nonpolar solvents, intramolecular interactions and steric effects are the dominant factors determining the preferred conformation. In polar solvents, however, the interactions between the solute and solvent molecules can stabilize conformations that would be less favorable in the gas phase. wikipedia.org For this compound, a polar protic solvent could form hydrogen bonds with both the piperidine nitrogen and the ether oxygen, potentially altering the rotational preference of the side chain.

Quantum-chemical calculations, often combined with continuum solvent models or explicit molecular dynamics simulations, can predict how the conformational landscape of this compound would change in different solvent environments. researchgate.net

Predicted Conformational Preference of a 3-Substituted Piperidine in Different Solvents

| Solvent | Dielectric Constant | Predominant Conformer | Predicted ΔG (Equatorial - Axial) (kcal/mol) |

| Gas Phase | 1 | Equatorial | -1.5 |

| Chloroform | 4.8 | Equatorial | -1.2 |

| Methanol | 33.0 | Equatorial | -0.9 |

| Water | 80.1 | Equatorial | -0.7 |

This is an illustrative table based on general trends observed for substituted piperidines. The actual values for this compound would require specific calculations.

Derivatization and Functionalization Strategies for 3 3 Methoxypropyl Piperidine

The chemical scaffold of 3-(3-methoxypropyl)piperidine offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogues for various research applications. Strategic derivatization can be used to modulate physicochemical properties, explore structure-activity relationships (SAR), and develop tool compounds for mechanistic studies. The primary sites for functionalization include the secondary amine of the piperidine (B6355638) ring, the methoxy (B1213986) group, and the alkyl side chain.

Applications in Chemical Synthesis and Materials Science Excluding Dosage/administration

Role as a Key Synthetic Intermediate in Complex Molecule Construction

Piperidine-containing compounds are among the most important building blocks for the construction of drugs and other complex bioactive molecules. news-medical.net The three-dimensional structure of the piperidine (B6355638) scaffold allows for the precise spatial arrangement of functional groups, which is crucial for biological activity. General strategies for creating polysubstituted piperidines often involve multi-step processes, including hydrogenation of pyridine (B92270) precursors or complex cyclization reactions. bldpharm.comnews-medical.net These methods aim to build libraries of diverse piperidine derivatives for drug discovery. news-medical.net

A comprehensive review of scientific databases and chemical literature was conducted to identify instances where 3-(3-Methoxypropyl)piperidine serves as a key intermediate in the synthesis of more complex molecules. Despite the prevalence of the piperidine core in pharmaceuticals, no specific examples of this compound being utilized as a documented synthetic intermediate for the construction of named complex molecules or pharmaceutical agents were found in the available literature. Research often focuses on other isomers, such as those substituted at the 1- or 4-position of the piperidine ring.

Ligand Design in Organometallic and Asymmetric Catalysis

The development of chiral ligands for asymmetric catalysis is a field of paramount importance, enabling the selective synthesis of single enantiomers of chiral molecules. Piperidine derivatives are often employed in ligand design due to their rigid conformational structure, which can create a well-defined chiral environment around a metal center. chemicalbook.comsigmaaldrich.com Catalytic systems, particularly those involving rhodium, are frequently used for the asymmetric synthesis of polysubstituted piperidines themselves. chemicalbook.comsigmaaldrich.com

An extensive search for studies detailing the use of this compound or its derivatives in ligand design for organometallic or asymmetric catalysis did not yield specific results. While the broader class of chiral piperidines is valued in this application, there is no available research demonstrating the synthesis of ligands from this compound or their subsequent use in catalytic processes.

Precursor for Advanced Radiochemical Synthesis (e.g., PET Tracers)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers—biologically active molecules labeled with a positron-emitting radionuclide like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). researchgate.netrsc.org The synthesis of these tracers requires a suitable precursor molecule that can be rapidly and efficiently radiolabeled. researchcommons.org Piperidine structures are common in PET tracers designed for neuroimaging, as they are present in many compounds that target the central nervous system. nih.gov The methoxy (B1213986) group (-OCH₃) on a molecule is a common site for radiolabeling with ¹¹C by reacting a hydroxyl precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.gov

A search of the literature on radiochemistry and PET tracer development was performed to determine if this compound has been used as a precursor for radiochemical synthesis. No studies were found that describe the radiolabeling of this specific compound or its use as a precursor for developing PET tracers. While structurally related piperidines have been labeled and evaluated, this compound has not been featured in such research to date.

An in-depth examination of the advanced methodologies for the isolation, purification, and storage of the chemical compound this compound reveals sophisticated techniques essential for ensuring its purity, stability, and ease of handling in a research and development setting. These methods are critical for obtaining a high-grade compound suitable for subsequent applications.

Future Directions and Emerging Research Challenges for 3 3 Methoxypropyl Piperidine

Exploration of Novel and More Efficient Synthetic Pathways

The synthesis of substituted piperidines, including 3-(3-Methoxypropyl)piperidine, is a significant area of research in organic chemistry. nih.govnih.gov Current synthetic routes often involve multi-step processes that can be time-consuming and may generate significant waste. Future research will likely focus on developing more streamlined and efficient synthetic strategies.

Key research directions include:

Catalytic Hydrogenation: The catalytic hydrogenation of corresponding pyridine (B92270) derivatives is a common method for forming the piperidine (B6355638) core. nih.govresearchgate.net Future work will likely focus on developing more active and selective catalysts to improve yields and reduce reaction times.

Biocatalytic Approaches: The use of enzymes, such as transaminases, is an emerging area for the asymmetric synthesis of substituted piperidines. acs.org This approach offers the potential for high enantioselectivity and milder reaction conditions, which are key aspects of green chemistry.

C-H Activation/Functionalization: Direct functionalization of the piperidine ring through C-H activation is a powerful strategy for creating complex molecules. nih.govrice.edu Future research will likely explore new catalytic systems to achieve site-selective functionalization of the this compound scaffold.

One-Pot Reactions: Developing one-pot multi-component reactions can significantly improve the efficiency of synthesis by reducing the number of purification steps and minimizing solvent waste. researchgate.net

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic Hydrogenation | High yields, well-established | Development of more active and selective catalysts |

| Biocatalysis | High enantioselectivity, mild conditions | Enzyme discovery and engineering |

| C-H Activation | Atom economy, direct functionalization | Site-selective catalytic systems |

| One-Pot Reactions | Improved efficiency, reduced waste | Novel multi-component reaction design |

Development of Advanced Spectroscopic Probes Utilizing the Compound's Structure

The piperidine scaffold is a common feature in many biologically active molecules. nih.gov The unique structural and electronic properties of this compound could be harnessed to develop novel spectroscopic probes for studying biological systems or monitoring chemical reactions.

Future research in this area may involve:

Fluorescent Labeling: Modification of the this compound structure with fluorophores could lead to the development of probes for fluorescence imaging and sensing applications.

NMR Probes: The synthesis of isotopically labeled versions of this compound could enable detailed NMR studies of its interactions with biological targets or its behavior in complex chemical environments. nih.govnih.gov

Mass Spectrometry Tags: Derivatization of the compound could create unique tags for mass spectrometry-based proteomics or metabolomics studies.

Expansion of Its Utility in Specific Chemical Disciplines (e.g., Flow Chemistry, Electrochemistry)

The application of enabling technologies like flow chemistry and electrochemistry can offer significant advantages in terms of reaction control, safety, and scalability. researchgate.net